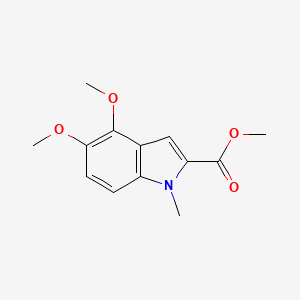

methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dimethoxy-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-14-9-5-6-11(16-2)12(17-3)8(9)7-10(14)13(15)18-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVOBVBQUFGGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)OC)C(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriately substituted anilines with various reagents. One common method involves the use of palladium-catalyzed intramolecular oxidative coupling . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as SnCl2 and NaOAc .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that compounds with indole structures exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of myeloid leukemia cells by targeting the myeloid cell leukemia 1 (Mcl-1) protein, which is crucial for cancer cell survival . The binding affinity of these compounds suggests their potential as effective inhibitors in cancer therapy.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level with proteins involved in cell survival and apoptosis. The compound's structure allows it to form key interactions with the Mcl-1 protein, leading to caspase activation and subsequent apoptosis in cancer cells .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves several steps that include the formation of the indole core followed by functionalization at the 4 and 5 positions. Various methods have been reported for its synthesis, including microwave-assisted reactions that enhance yield and reduce reaction time .

Reactivity Studies

Research indicates that this compound can undergo electrophilic substitution reactions due to the electron-donating properties of the methoxy groups. This reactivity opens avenues for further derivatization to create analogs with enhanced biological activity .

Biological Properties

Antimitotic Properties

The compound has been studied as a precursor for indole derivatives with antimitotic properties. These derivatives have shown potential in disrupting mitotic processes in cancer cells, making them candidates for further development as chemotherapeutic agents .

Neuroprotective Effects

Emerging studies suggest that indole derivatives may also possess neuroprotective properties. The modulation of neurotransmitter systems by these compounds could lead to applications in treating neurodegenerative diseases .

Table: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy groups in the target compound increase electron density in the indole ring, enhancing reactivity toward electrophilic substitution compared to the dichloro analog (electron-withdrawing Cl groups reduce ring activation) .

- Methyl groups (e.g., in the dimethyl analog) are less polar than methoxy, leading to lower solubility in polar solvents .

Molecular Weight and Lipophilicity :

- The dichloro analog has a lower molecular weight (248.08 vs. 249.27) but higher lipophilicity due to chlorine atoms, whereas the target compound’s methoxy groups balance polarity and lipophilicity .

Biological Activity

Methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate (MDIMC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

MDIMC is an indole derivative characterized by the presence of two methoxy groups at the 4 and 5 positions of the indole ring and a methyl group at the 1 position. This structural configuration enhances its reactivity and biological activity, making it a valuable compound in pharmaceutical research.

The biological activity of MDIMC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate various biological pathways, leading to significant pharmacological effects. The presence of methoxy groups increases electron density, facilitating interactions with target proteins and enhancing the compound's overall bioactivity .

Biological Activities

MDIMC exhibits a range of biological activities, which can be summarized as follows:

- Anticancer Activity : Research indicates that MDIMC demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation with IC50 values in the low micromolar range (approximately 10–30 µM) against specific tumor types .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : MDIMC has been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Effects : Preliminary studies suggest that MDIMC may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Research Findings and Case Studies

Several studies have explored the biological activity of MDIMC:

- Anticancer Studies : A study demonstrated that MDIMC effectively inhibited the growth of human leukemia cells with an IC50 value of approximately 15 µM. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, indicating its potential as an anticancer agent .

- In Vivo Studies : In animal models, MDIMC was shown to reduce tumor size significantly when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes for cancer patients .

- Mechanistic Insights : Molecular docking studies indicate that MDIMC binds effectively to key proteins involved in cancer progression, such as Bcl-2 and p53, which are crucial for regulating apoptosis and cell survival pathways .

Summary Table of Biological Activities

| Activity Type | Observed Effects | IC50 Range |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | 10–30 µM |

| Antioxidant | Free radical scavenging | Not specified |

| Anti-inflammatory | Reduction in inflammatory markers | Not specified |

| Neuroprotective | Potential protection against neuronal damage | Not specified |

Q & A

Q. What are the established synthetic routes for methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate?

The synthesis typically involves multi-step protocols:

- Formylation : Start with methyl indole-2-carboxylate derivatives. For example, 3-formylindole-2-carboxylic acid esters are synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) .

- Condensation : React the formylated intermediate with nucleophiles (e.g., thiazolidinones) under acidic reflux conditions (acetic acid, sodium acetate, 3–5 hours) to form conjugated indole-thiazolidinone hybrids .

- Methylation : Introduce methyl and methoxy groups via nucleophilic substitution or alkylation, often using methyl iodide in the presence of a base (e.g., NaH or K₂CO₃) .

- Purification : Recrystallize from DMF/acetic acid mixtures to achieve high-purity products .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, methyl groups) and aromatic proton environments .

- X-ray Crystallography : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve crystal structures. ORTEP-III (with a graphical interface) visualizes thermal ellipsoids and validates bond geometries .

Advanced Research Questions

Q. How can low yields in the condensation step be optimized?

- Reaction Conditions : Extend reflux time (up to 5 hours) and adjust stoichiometry (1.1:1 ratio of aldehyde to nucleophile) to drive the reaction to completion .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., piperidine or pyridine) to enhance imine formation efficiency.

- Solvent Optimization : Replace acetic acid with toluene or DMF to improve solubility of intermediates .

Q. How to resolve discrepancies in crystallographic data, such as twinning or disorder?

Q. How to design a multi-step synthesis when literature methods conflict?

- Comparative Analysis : Evaluate conflicting protocols (e.g., varying reagent ratios or temperatures) by running small-scale pilot reactions (0.1 mmol scale).

- Analytical Validation : Use HPLC-MS to track intermediate purity and identify side products. Adjust protecting groups (e.g., benzyl vs. tert-butyl) to mitigate competing reactions .

Q. What precautions are critical for handling air-sensitive intermediates during synthesis?

- Storage : Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation of amino or hydroxyl substituents .

- Workup : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) and quench reactive intermediates (e.g., NaBH₄ reductions) in a controlled manner .

Methodological Notes

- Contradiction Analysis : If spectral data (e.g., NMR) conflicts with crystallographic results, re-examine sample purity via TLC and repeat XRD measurements with fresh crystals .

- Safety Protocols : For compounds with acute toxicity (e.g., H302, H315), use fume hoods and PPE during synthesis. Consult SDS guidelines for emergency response (e.g., eye rinsing for H319 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.